

An In-depth Technical Guide to 1-Naphthoxyacetic Acid

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Compound of Interest

Compound Name: **1-Naphthoxyacetic acid**

Cat. No.: **B147274**

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CAS Number: 2976-75-2

This technical guide provides a comprehensive overview of **1-Naphthoxyacetic acid**, a synthetic auxin analog. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and mechanism of action.

Physicochemical Properties

1-Naphthoxyacetic acid is a crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2976-75-2	N/A
Molecular Formula	C ₁₂ H ₁₀ O ₃	N/A
Molecular Weight	202.21 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	151-154 °C	[1]
Solubility	Sparingly soluble in water. Soluble in ethanol, ether, acetic acid, and dimethyl sulfoxide.	[1]
pKa	Not specified	N/A

Spectral Data

Key spectral data for the characterization of **1-Naphthoxyacetic acid** are provided below.

Spectrum Type	Key Peaks/Signals	Reference
¹ H NMR	Spectral data is available but specific peak assignments require further analysis from provided spectrum.	[2]
¹³ C NMR	Spectral data is available but specific peak assignments require further analysis from provided spectrum.	[3]
IR (KBr pellet)	Characteristic peaks for O-H (acid), C=O (acid), C-O-C (ether), and aromatic C-H and C=C bonds are expected.	[4]
Mass Spectrometry (GC-MS)	Molecular ion peak and characteristic fragmentation patterns are available for analysis.	[5]

Synthesis Protocols

1-Naphthoxyacetic acid is commonly synthesized via the Williamson ether synthesis, reacting 1-naphthol with an acetic acid derivative. A general protocol is outlined below, adapted from procedures for similar compounds.[6]

Synthesis of 1-Naphthoxyacetic Acid from 1-Naphthol and Chloroacetic Acid

Materials:

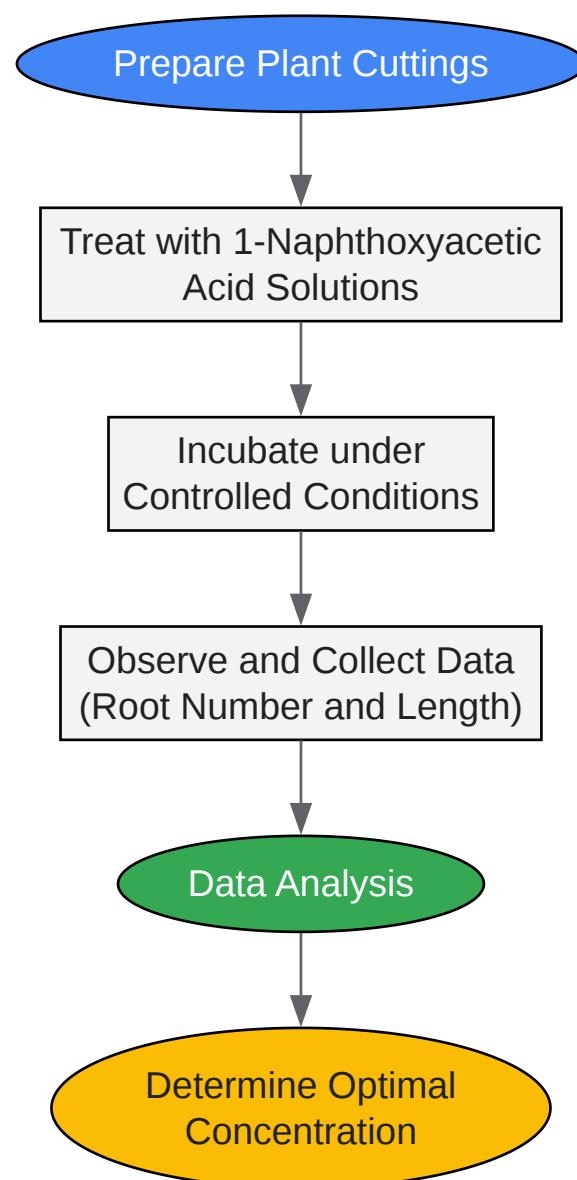
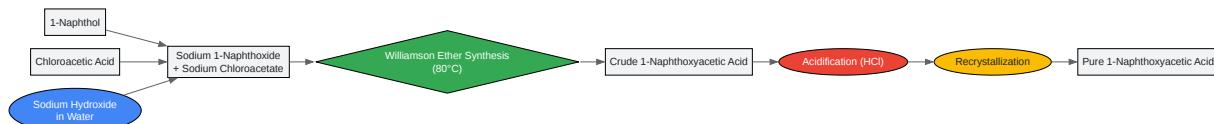
- 1-Naphthol
- Chloroacetic acid
- Sodium hydroxide

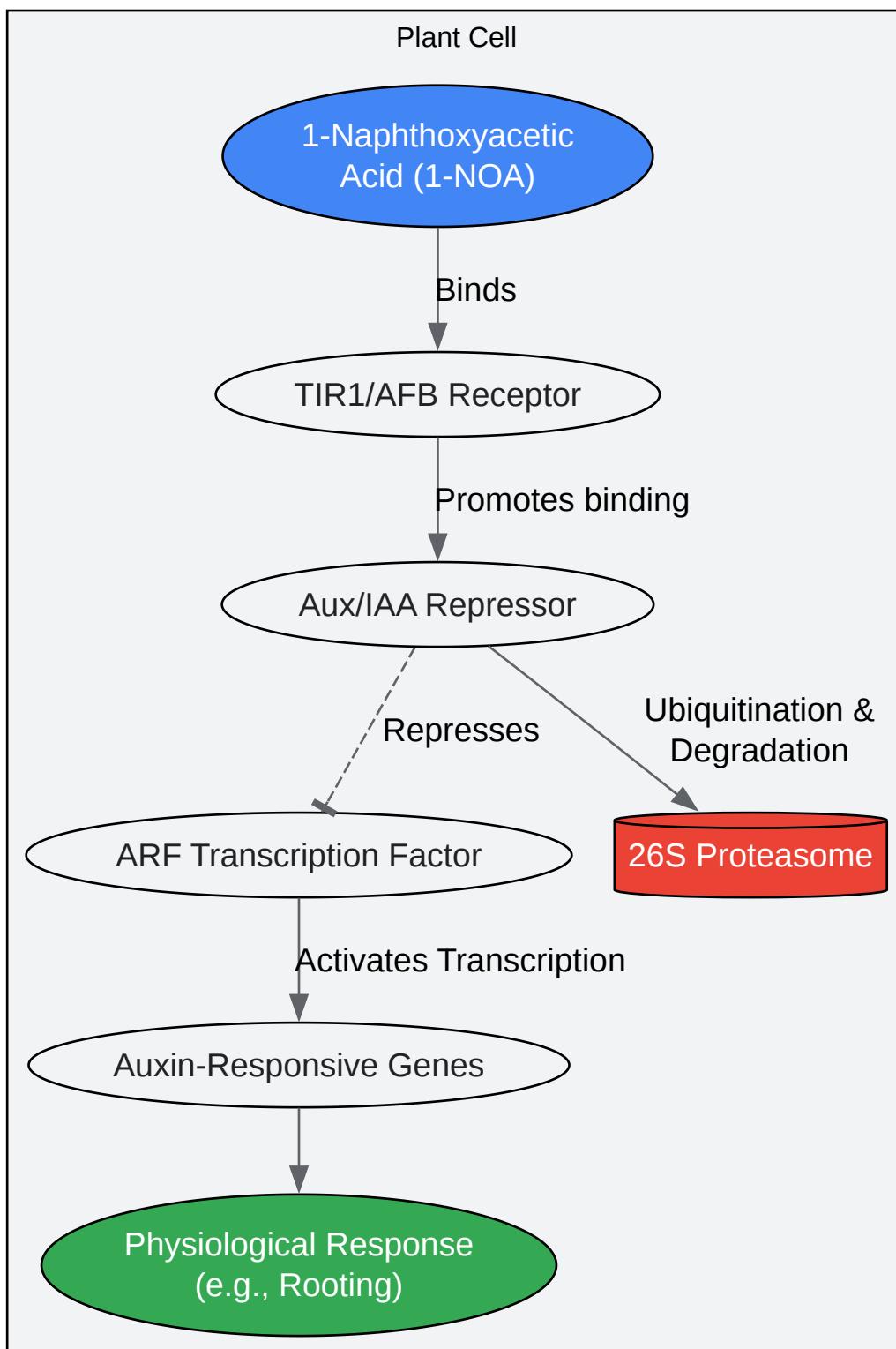
- Water
- Hydrochloric acid (30% solution)
- Benzene or 50% ethanol-water (for recrystallization)

Procedure:

- In a reaction vessel, dissolve sodium hydroxide in water with stirring.
- Add 1-naphthol to the sodium hydroxide solution and stir until it is completely dissolved, forming sodium 1-naphthoxide.
- Add chloroacetic acid to the reaction mixture.
- Gradually heat the mixture to 80°C. The solids should dissolve, forming a dark brown solution.
- Continue stirring for approximately 10 minutes. A beige solid should precipitate.
- Cool the reaction mixture slightly and, while stirring, add 30% hydrochloric acid to adjust the pH to 1. The color of the solid will darken.
- Filter the precipitate and wash it with water.
- Recrystallize the crude product from benzene or a 50% ethanol-water mixture to obtain white crystals of **1-Naphthoxyacetic acid**.

Workflow for the Synthesis of **1-Naphthoxyacetic Acid:**





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